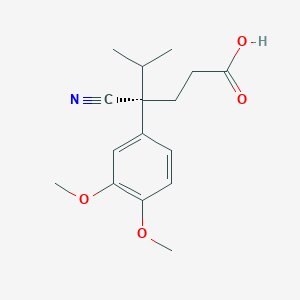

(S)-(-)-Verapamilic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHCLIANLKRGLY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of (S)-(-)-Verapamilic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-(-)-Verapamilic Acid, a chiral carboxylic acid, holds a pivotal position in the synthetic pathway of the widely recognized calcium channel blocker, (S)-Verapamil. As the more potent enantiomer of Verapamil, understanding the nuanced chemical properties and structural attributes of its precursors is paramount for the optimization of synthetic routes and the assurance of enantiomeric purity in the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive exploration of the chemical identity, physicochemical properties, and spectroscopic profile of this compound, offering a critical resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and analytical sciences.

Chemical Identity and Structure

This compound is chemically designated as (S)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid. Its structure is characterized by a central quaternary carbon atom which imparts the molecule's chirality, a nitrile group, a carboxylic acid functional group, and a substituted aromatic ring.

Molecular Structure:

Caption: 2D structure of this compound.

The stereochemistry at the C4 position is of paramount importance, as it dictates the final stereochemical configuration of the Verapamil molecule.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (S)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid |

| CAS Number | 36622-24-9[1][2] |

| Molecular Formula | C₁₆H₂₁NO₄[1][2] |

| Molecular Weight | 291.34 g/mol [1][2] |

| Appearance | Pale yellow oil[3] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, purification, and subsequent reactions. While extensive experimental data for this specific enantiomer is not widely published, the following information has been compiled from available sources and analogous compounds.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | Not definitively reported for the (S)-enantiomer. The racemic mixture has a reported melting point range of 147-151°C.[4] |

| Boiling Point | Not reported. |

| Solubility | Slightly soluble in chloroform, ethanol (with heating), ethyl acetate, and methanol.[3] |

| pKa | Not experimentally determined for the (S)-enantiomer. As a carboxylic acid, it is expected to have a pKa in the range of 4-5. |

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of this compound, ensuring its chemical integrity and enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the 3,4-dimethoxyphenyl ring.

-

Methoxy Protons: Two singlets for the two methoxy groups.

-

Aliphatic Protons: Complex multiplets for the protons of the hexanoic acid chain and the isopropyl group.

-

Carboxylic Acid Proton: A broad singlet at the downfield region of the spectrum.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region characteristic of a carboxylic acid.

-

Nitrile Carbon: A signal in the range of 115-125 ppm.

-

Aromatic Carbons: Signals corresponding to the carbons of the dimethoxyphenyl ring.

-

Aliphatic Carbons: Signals for the carbons of the hexanoic acid chain and the isopropyl group.

-

Methoxy Carbons: Signals for the carbons of the two methoxy groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

C-H Stretch (Aliphatic and Aromatic): Bands in the region of 2850-3100 cm⁻¹.

-

C-O Stretch (Ethers): Strong bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Data:

-

Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (291.34).

-

Fragmentation Pattern: Fragmentation would likely involve the loss of the carboxylic acid group, the nitrile group, and cleavage of the aliphatic chain, providing structural information.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step in the overall synthesis of (S)-Verapamil. The primary challenge lies in the efficient resolution of the racemic mixture of verapamilic acid.

Synthetic Approach

A common synthetic route to racemic verapamilic acid involves the alkylation of a substituted phenylacetonitrile derivative. The resulting racemic acid must then be resolved to isolate the desired (S)-enantiomer.

Caption: General workflow for the synthesis and resolution of this compound.

Chiral Resolution: A Critical Step

The resolution of racemic verapamilic acid is typically achieved through the formation of diastereomeric salts with a chiral resolving agent. The choice of the resolving agent is crucial for obtaining high enantiomeric excess (ee).

Experimental Protocol: Chiral Resolution of Verapamilic Acid

-

Dissolution: Dissolve the racemic verapamilic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine or other chiral amines) to the solution.

-

Diastereomeric Salt Formation: Stir the solution to allow the formation of diastereomeric salts.

-

Fractional Crystallization: Induce crystallization by cooling the solution or by adding an anti-solvent. The less soluble diastereomeric salt will crystallize out.

-

Isolation: Isolate the crystalline salt by filtration.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to liberate the enantiomerically enriched this compound.

-

Purification: Further purify the this compound by recrystallization or chromatography to achieve the desired enantiomeric purity.

The efficiency of the resolution is highly dependent on the solvent system and the specific resolving agent used. Optimization of these parameters is key to achieving high yields and enantiomeric excess.

Biological and Pharmaceutical Relevance

This compound is not known to possess significant pharmacological activity itself. Its primary importance lies in its role as a key chiral building block for the synthesis of (S)-Verapamil. The stereochemistry of the final drug product is critical, as the (S)-enantiomer of Verapamil is significantly more potent as a calcium channel blocker than the (R)-enantiomer. Therefore, the synthesis of enantiomerically pure this compound is a crucial aspect of the manufacturing process for (S)-Verapamil.

Recent research has also explored the potential of derivatives of verapamilic acid for other biological activities, including anticancer, antibacterial, and antifungal properties, suggesting that this chemical scaffold may have broader applications in medicinal chemistry beyond its role as a Verapamil precursor.[4]

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule of significant interest in pharmaceutical chemistry due to its indispensable role in the synthesis of the potent calcium channel blocker, (S)-Verapamil. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the analytical techniques employed for its characterization. A thorough understanding of these aspects is fundamental for the development of efficient and scalable synthetic processes that can deliver the final drug product with the required high degree of enantiomeric purity. Further research to fully elucidate the experimental physicochemical and spectroscopic data for this specific enantiomer will be invaluable to the scientific community.

References

Sources

A Technical Guide to the Synthesis of (S)-(-)-Verapamilic Acid from 3,4-Dimethoxyphenylacetonitrile

Abstract

(S)-(-)-Verapamilic Acid, chemically known as (S)-2-(3,4-dimethoxyphenyl)-3-methylbutanoic acid, is a pivotal chiral intermediate in the synthesis of (S)-Verapamil, the more pharmacologically active enantiomer of the widely used calcium channel blocker. This guide provides an in-depth, technically-focused protocol for the synthesis of this compound, commencing with the readily available starting material, 3,4-dimethoxyphenylacetonitrile. The outlined synthetic strategy involves the formation of racemic Verapamilic Acid via α-alkylation and subsequent nitrile hydrolysis, followed by a robust classical resolution to isolate the desired (S)-enantiomer. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and scalability.

Introduction

Verapamil is a cornerstone medication for the management of hypertension, angina, and cardiac arrhythmias. It is administered clinically as a racemic mixture of its (R) and (S) enantiomers. However, extensive pharmacological studies have revealed that the stereoisomers possess distinct activities; the (S)-enantiomer is a significantly more potent L-type calcium channel blocker, which is the primary mechanism of its therapeutic action.[1] Consequently, the enantioselective synthesis of (S)-Verapamil is of high commercial and clinical interest to reduce patient dosage and minimize potential side effects associated with the less active (R)-enantiomer.

A critical step in this endeavor is the efficient production of the chiral precursor, this compound. The synthetic approach detailed herein begins with 3,4-dimethoxyphenylacetonitrile (also known as homoveratronitrile), a cost-effective and accessible starting material.[2] The core challenge lies in the stereocontrolled introduction of the chiral center. While direct asymmetric synthesis methods exist, they often require specialized catalysts or chiral auxiliaries.[3][4][5] The strategy presented in this guide—synthesis of the racemate followed by chiral resolution—is a well-established, reliable, and scalable method.[6][] Chiral resolution via diastereomeric salt formation is a time-tested technique in industrial chemistry for separating enantiomers of chiral carboxylic acids.[8][9]

This guide will provide a three-step pathway:

-

α-Alkylation: Synthesis of racemic 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile.

-

Hydrolysis: Conversion of the racemic nitrile to racemic Verapamilic Acid.

-

Chiral Resolution: Separation of the (S)-(-)-enantiomer using a chiral amine.

Overall Synthetic Strategy

The synthesis initiates with the deprotonation of 3,4-dimethoxyphenylacetonitrile at the α-carbon, followed by nucleophilic attack on an isopropyl electrophile to form the racemic nitrile intermediate. Subsequent hydrolysis yields racemic Verapamilic Acid. The final and most critical step is the resolution of this racemate. This is achieved by reacting the racemic acid with a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine), forming a pair of diastereomeric salts.[10] These salts possess different physical properties, most notably solubility, which allows for their separation via fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed by acidification to yield the target enantiomerically pure this compound.

Figure 1: Overall workflow for the synthesis and resolution of this compound.

Synthesis of Racemic Verapamilic Acid

This section details the preparation of the racemic precursor required for the chiral resolution step.

Step 1: α-Alkylation of 3,4-Dimethoxyphenylacetonitrile

Principle: The α-proton of the nitrile is sufficiently acidic to be removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbon of 2-bromopropane in an SN2 reaction to form the new carbon-carbon bond.

Protocol:

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent quenching of the base.

-

Reagents: Charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and suspend it in anhydrous dimethylformamide (DMF).

-

Deprotonation: Under a nitrogen atmosphere, add a solution of 3,4-dimethoxyphenylacetonitrile (1.0 equivalent)[11] in anhydrous DMF dropwise to the NaH suspension at 0°C (ice bath).

-

Activation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution will typically become dark.

-

Alkylation: Cool the mixture back to 0°C and add 2-bromopropane (1.2 equivalents) dropwise via the dropping funnel.

-

Reaction: After addition, remove the ice bath and heat the reaction mixture to 50-60°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quench & Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile, can be purified by vacuum distillation or column chromatography.[12][13]

Step 2: Hydrolysis of Racemic Nitrile Intermediate

Principle: The nitrile group is hydrolyzed to a carboxylic acid under harsh acidic conditions. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid and ammonium salt.

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the crude racemic 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., 60% H₂SO₄ aqueous solution).

-

Reaction: Heat the mixture to reflux (approx. 120-130°C) and maintain for 8-12 hours. The reaction should be monitored by TLC or HPLC until the starting nitrile is consumed.

-

Isolation: Cool the reaction mixture to room temperature and pour it carefully over crushed ice. A solid precipitate of racemic Verapamilic Acid should form.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield racemic Verapamilic Acid as a white solid.

Chiral Resolution of Racemic Verapamilic Acid

This is the key step to isolate the desired (S)-enantiomer. The success of the resolution is highly dependent on the choice of resolving agent and the crystallization conditions.[6]

Principle of Diastereomeric Salt Crystallization

Enantiomers have identical physical properties and cannot be separated by standard techniques. By reacting the racemic acid (a mixture of (R)-acid and (S)-acid) with a single enantiomer of a chiral base (e.g., (R)-base), two diastereomeric salts are formed: [(R)-acid:(R)-base] and [(S)-acid:(R)-base]. Diastereomers have different physical properties, including solubility.[9] By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration.

Figure 2: Logical flow of chiral resolution via diastereomeric salt formation.

Protocol: Resolution with (R)-(+)-α-Methylbenzylamine

A published scalable route has demonstrated the efficient resolution of a similar key intermediate using α-methylbenzylamine.[10]

-

Salt Formation: Dissolve racemic Verapamilic Acid (1.0 equivalent) in a suitable solvent, such as methanol or ethyl acetate, with gentle heating. In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 equivalents) in the same solvent.

-

Crystallization: Slowly add the amine solution to the acid solution with stirring. The diastereomeric salt of the (S)-acid with the (R)-amine is typically less soluble and will begin to precipitate. Allow the mixture to cool slowly to room temperature, and then potentially to 0-5°C, to maximize crystal formation.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Enrichment (Optional): The optical purity of the isolated salt can be enhanced by one or more recrystallizations from the same solvent system.

Recovery of this compound

Principle: The isolated diastereomeric salt is treated with a strong acid to protonate the carboxylic acid and liberate the free chiral amine as its corresponding salt.

-

Liberation of the Acid: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Acidification: Cool the mixture in an ice bath and acidify by the dropwise addition of a mineral acid, such as 2M hydrochloric acid (HCl), until the pH is ~1-2.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield this compound.

Purity and Enantiomeric Excess (e.e.) Determination

The enantiomeric purity of the final product is a critical parameter.

-

Polarimetry: The specific rotation [α]D of the final product can be measured and compared to the literature value for enantiomerically pure this compound.

-

Chiral HPLC: The most accurate method for determining enantiomeric excess (e.e.) is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[14][15] This technique separates the (R) and (S) enantiomers, and the e.e. can be calculated from the relative peak areas.

Data Summary

The following table summarizes typical experimental parameters and expected outcomes for the synthesis of this compound. Note that yields are indicative and can vary based on reaction scale and purification efficiency.

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield | Product |

| 1. α-Alkylation | NaH, 2-Bromopropane | DMF | 50-60 | 3-4 | 80-90% | Racemic Nitrile[12] |

| 2. Hydrolysis | 60% H₂SO₄ (aq) | Water | 120-130 | 8-12 | 85-95% | Racemic Acid |

| 3. Resolution | (R)-α-Methylbenzylamine | Methanol | 0-25 | 4-6 | 35-45%* | This compound |

*Yield for the resolution step is based on the initial amount of racemate (theoretical maximum is 50%). The final enantiomeric excess (e.e.) should be >99% after recrystallization.

Conclusion

The synthetic route presented provides a robust and scalable method for producing high-purity this compound from 3,4-dimethoxyphenylacetonitrile. The key to success lies in the careful execution of the classical resolution step, including the selection of the resolving agent and optimization of crystallization conditions. The final product serves as a valuable chiral building block for the enantioselective synthesis of (S)-Verapamil and other related pharmaceutical compounds. While alternative asymmetric syntheses offer more elegant solutions, the reliability and industrial precedent of diastereomeric salt resolution ensure its continued relevance in pharmaceutical development.[16]

References

-

Chiral resolution - Wikipedia. Wikipedia. Link

-

A Scaleable Route to the Pure Enantiomers of Verapamil. ACS Publications. Link

-

US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents. Link

-

Application Note: Chiral Resolution of Racemic Carboxylic Acids Using α-(4-Biphenylyl)benzylamine. Benchchem. Link

-

Chiral Resolution and Separation Services. BOC Sciences.

-

Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Link

-

WO1998011061A1 - New intermediates for the preparation of verapamil derivates. Google Patents. Link

-

WO2016181292A1 - A process for the preparation of verapamil hydrochloride. Google Patents. Link

-

Chemical structure of verapamil enantiomers and propranolol (IS). ResearchGate. Link

-

Asymmetric Synthesis. University of Calgary. Link

-

Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health. Link

-

Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. National Institutes of Health. Link

-

Properties of the racemic species of verapamil hydrochloride and gallopamil hydrochloride. National Institutes of Health. Link

-

Asymmetric Synthesis. University of Liverpool. Link

-

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile. Echemi. Link

-

Asymmetric Synthesis: Partial and Absolute. Pharmaguideline. Link

-

Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka | Patsnap. Link

-

(3,4-Dimethoxyphenyl)acetonitrile | CAS No. 93-17-4. Clearsynth. Link

-

US10144703B2 - Process for the preparation of Verapamil hydrochloride. Google Patents. Link

-

CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents. Link

-

CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile. Google Patents. Link

-

(2R)-2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile. National Institutes of Health. Link

-

CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents. Link

-

Asymmetric Synthesis. University of York. Link

-

2-(3,4-Dimethoxyphenyl)-3-hydroxybut-2-enenitrile. ResearchGate. Link

-

(3,4-Dimethoxyphenyl)acetonitrile | 93-17-4. ChemicalBook. Link

-

(3,4-Dimethoxyphenyl)acetonitrile 98% | 93-17-4. Sigma-Aldrich. Link

Sources

- 1. Properties of the racemic species of verapamil hydrochloride and gallopamil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Asymmetric Synthesis: Partial and Absolute | Pharmaguideline [pharmaguideline.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 12. echemi.com [echemi.com]

- 13. (2R)-2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile | C13H17NO2 | CID 701501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]

The Cornerstone of Chiral Verapamil Synthesis: A Technical Guide to (S)-(-)-Verapamilic Acid

An In-depth Exploration of its Discovery, Resolution, and Pivotal Role as a Chiral Building Block for Pharmaceutical Development

Introduction: The Significance of Chirality in Verapamil's Therapeutic Action

Verapamil, a phenylalkylamine derivative, is a widely prescribed calcium channel blocker for the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Marketed as a racemic mixture, it comprises equal amounts of the (S)- and (R)-enantiomers. However, the therapeutic efficacy is not evenly distributed between these stereoisomers. The (S)-enantiomer is the pharmacologically more potent of the two, exhibiting significantly greater activity in blocking L-type calcium channels, which is the primary mechanism of action for verapamil's clinical effects.[1] This pronounced stereoselectivity in its pharmacological profile underscores the critical importance of accessing the enantiomerically pure (S)-Verapamil for both clinical applications and advanced pharmaceutical research.

The journey to enantiopure (S)-Verapamil is intrinsically linked to the discovery and utilization of a key chiral intermediate: (S)-(-)-Verapamilic Acid , chemically known as (S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid. This guide provides a comprehensive technical overview of this pivotal molecule, from the principles of its isolation from the racemic mixture to its application as a cornerstone in the synthesis of (S)-Verapamil.

The Strategic Advantage of Precursor Resolution

While methods exist for the chiral separation of verapamil enantiomers themselves, primarily through chromatographic techniques, a more efficient and scalable approach involves the resolution of its precursor, verapamilic acid.[3][4] This strategy offers several advantages in a process chemistry setting, including improved atom economy and reduced waste streams compared to resolving the final drug substance.[5] The classical method of diastereomeric salt formation stands as a robust and time-tested technique for this purpose.

Mechanism of Chiral Resolution: Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a powerful technique for separating enantiomers of acidic or basic compounds.[6] The fundamental principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers.

Figure 1: Formation of diastereomeric salts from racemic verapamilic acid.

Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, including solubility, melting point, and crystal structure.[7] This difference in solubility is the key to their separation. By carefully selecting a solvent system, one diastereomeric salt can be induced to crystallize preferentially, leaving the other diastereomer dissolved in the mother liquor. Subsequent filtration allows for the physical separation of the two. Finally, the chiral resolving agent is removed from each separated diastereomer, yielding the individual, enantiomerically enriched or pure acids.

Experimental Workflow: From Racemic Mixture to Enantiopure this compound

The resolution of racemic verapamilic acid is efficiently achieved using an enantiomerically pure chiral amine, with (S)-(-)-α-methylbenzylamine being a commonly employed resolving agent.[3] The following protocol outlines a typical laboratory-scale procedure.

Protocol 1: Chiral Resolution of Racemic Verapamilic Acid

Materials:

-

Racemic 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid (Verapamilic Acid)

-

(S)-(-)-α-methylbenzylamine

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (e.g., 2 M)

-

Sodium hydroxide (e.g., 2 M)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic verapamilic acid in a suitable volume of warm methanol.

-

In a separate flask, dissolve an equimolar amount of (S)-(-)-α-methylbenzylamine in a minimal amount of methanol.

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the mixture to cool gradually to room temperature, and then chill in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove residual mother liquor. The collected solid is the diastereomeric salt enriched in one enantiomer (typically the (S,S)-salt is less soluble in methanol).

-

-

Liberation of the Enantiopure Acid:

-

Suspend the isolated diastereomeric salt in a biphasic mixture of diethyl ether and water.

-

Acidify the aqueous layer by adding hydrochloric acid until the pH is acidic (pH ~2). This protonates the amine, making it water-soluble as the hydrochloride salt, and regenerates the free carboxylic acid, which remains in the ether layer.

-

Separate the ether layer, and wash it with water and then brine.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

-

-

Determination of Enantiomeric Purity:

Figure 2: Experimental workflow for the chiral resolution of verapamilic acid.

This compound as a Chiral Synthon

Once isolated in high enantiomeric purity, this compound serves as a valuable chiral building block, or synthon, for the asymmetric synthesis of (S)-Verapamil. The key is that the stereochemical integrity of the quaternary carbon center is preserved throughout the subsequent chemical transformations.[3]

Protocol 2: Synthesis of (S)-Verapamil from this compound

This synthesis typically involves two main steps: amide bond formation followed by reduction.

Materials:

-

This compound

-

N-methylhomoveratrylamine (2-(3,4-dimethoxyphenyl)-N-methylethanamine)

-

Thionyl chloride or other coupling agent (e.g., DCC)

-

Anhydrous solvent (e.g., Toluene, THF)

-

Reducing agent (e.g., Borane-dimethyl sulfide complex, Lithium aluminum hydride)

Procedure:

-

Amide Formation:

-

Convert this compound to its acid chloride by reacting it with thionyl chloride in an anhydrous solvent like toluene.

-

In a separate flask, dissolve N-methylhomoveratrylamine in the same solvent.

-

Slowly add the freshly prepared acid chloride solution to the amine solution at a controlled temperature (e.g., 0 °C to room temperature) to form the corresponding tertiary amide.

-

Work up the reaction mixture to isolate the crude amide.

-

-

Amide Reduction:

-

Dissolve the crude amide in an anhydrous solvent such as tetrahydrofuran (THF).

-

Add a suitable reducing agent, such as a borane-dimethyl sulfide complex, to the solution. This reagent is often chosen for its selectivity in reducing tertiary amides.[3]

-

After the reaction is complete, quench the reaction carefully and perform an aqueous workup to isolate the crude (S)-Verapamil.

-

Purify the product, for instance, by conversion to its hydrochloride salt and recrystallization, to obtain enantiomerically pure (S)-Verapamil hydrochloride.[8]

-

Figure 3: Synthetic pathway from this compound to (S)-Verapamil HCl.

Quantitative Analysis and Data

The efficiency of the chiral resolution and subsequent synthesis is critical for industrial applications. The following table summarizes typical data for these processes, although specific values can vary based on reaction scale and conditions.

| Parameter | Chiral Resolution of Verapamilic Acid | Synthesis of (S)-Verapamil from (S)-Verapamilic Acid |

| Resolving Agent | (S)-(-)-α-methylbenzylamine | - |

| Typical Yield | 35-45% (for the desired enantiomer) | ~70-80% |

| Enantiomeric Excess (ee) | >98% | >99% |

| Key Transformation | Diastereomeric salt crystallization | Amide formation and reduction |

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is the gateway to the pharmacologically crucial enantiomer of verapamil. The classical resolution via diastereomeric salt formation remains a robust and scalable method for its production, demonstrating the enduring power of fundamental stereochemical principles in modern pharmaceutical manufacturing. While its primary documented use is in the synthesis of (S)-Verapamil, the principles of its resolution and its nature as a chiral building block are instructive for the broader field of asymmetric synthesis. As the demand for enantiomerically pure drugs continues to grow, driven by regulatory guidance and a deeper understanding of chiral pharmacology, the efficient and scalable synthesis of key chiral intermediates like this compound will remain a cornerstone of drug development and manufacturing.

References

-

PubChem. (n.d.). Verapamil. Retrieved from [Link]

-

Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(6), 467–472. Retrieved from [Link]

- U.S. Patent No. 10,144,703. (2018). Process for the preparation of Verapamil hydrochloride.

- World Intellectual Property Organization. (2016). A process for the preparation of verapamil hydrochloride. (Patent No. WO/2016/181292).

-

Al-Majed, A. A., Al-Zehouri, J., Al-Othman, Z. A., & Belal, F. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. Retrieved from [Link]

-

Brandsteterová, E., Wainer, I. W., & Tracy, T. (1999). Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. Neoplasma, 46(4), 207-11. Retrieved from [Link]

- World Intellectual Property Organization. (1998). New intermediates for the preparation of verapamil derivates. (Patent No. WO/1998/011061).

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

CDN. (n.d.). EXPERIMENT 7: Resolution of (±)-α-methylbenzylamine. Retrieved from [Link]

-

Hankovszky, O. H., et al. (n.d.). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Retrieved from [Link]

-

Fábián, L., & Kálai, T. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules, 26(8), 2275. Retrieved from [Link]

-

CCDC. (n.d.). Solving the powder pattern of Verapamil hydrochloride. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Achiral and chiral HPLC analysis of norverapamil and its metabolites in microsomal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]

- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Stereospecific Synthesis of (S)-Verapamil via (S)-(-)-Verapamilic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and scalable stereospecific synthesis of (S)-Verapamil, a crucial enantiomer of the widely used calcium channel blocker. The synthesis proceeds through the key intermediate, (S)-(-)-Verapamilic Acid, which is obtained via classical chiral resolution of the corresponding racemic acid. This document details the synthetic pathway from commercially available precursors, explains the mechanistic rationale behind each transformation, and provides detailed experimental protocols. The content is designed for researchers, medicinal chemists, and professionals in pharmaceutical development, offering insights into the practical execution and underlying principles of this stereoselective synthesis.

Introduction: The Significance of Stereochemistry in Verapamil's Therapeutic Action

Verapamil is a widely prescribed medication for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] It is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. However, the two enantiomers exhibit distinct pharmacological profiles. The (S)-enantiomer is approximately 20 times more potent in its calcium channel blocking activity, which is the primary mechanism for its therapeutic effects.[2] Consequently, the ability to synthesize the (S)-enantiomer in high purity is of significant interest for developing more selective and potentially safer therapeutic agents.

This guide focuses on a stereospecific route to (S)-Verapamil that hinges on the preparation and resolution of a key chiral intermediate, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, commonly known as Verapamilic Acid.[3] This approach offers a scalable and efficient pathway to the desired enantiomer, avoiding the complexities of asymmetric synthesis in the final steps.

Overall Synthetic Strategy

The synthesis of (S)-Verapamil is a multi-step process that can be logically divided into three main stages:

-

Stage 1: Synthesis of Racemic Verapamilic Acid. This involves the construction of the carbon skeleton of the target molecule, culminating in the formation of racemic 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid.

-

Stage 2: Chiral Resolution of Verapamilic Acid. The racemic mixture of Verapamilic Acid is separated into its constituent enantiomers using a chiral resolving agent to isolate the desired this compound.

-

Stage 3: Conversion of this compound to (S)-Verapamil. The purified (S)-enantiomer of Verapamilic Acid is then converted to (S)-Verapamil through amide bond formation followed by a selective reduction.

The overall workflow is depicted in the diagram below:

Caption: Overall synthetic workflow for (S)-Verapamil.

Stage 1: Synthesis of Racemic Verapamilic Acid

The initial stage of the synthesis focuses on constructing the achiral precursor, racemic Verapamilic Acid. This is achieved through a sequence of reactions starting from readily available materials.

Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

The synthesis of this key intermediate can be achieved through the alkylation of (3,4-dimethoxyphenyl)acetonitrile with an isopropyl halide.

Rationale: This reaction establishes the quaternary carbon center in an achiral manner. The choice of a strong base is crucial to deprotonate the benzylic position of the acetonitrile, forming a nucleophilic carbanion that can then react with the alkyl halide.

Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

-

Materials:

-

(3,4-Dimethoxyphenyl)acetonitrile

-

2-Bromopropane

-

Sodium amide (NaNH₂)

-

Anhydrous toluene

-

Ammonium chloride solution (saturated)

-

-

Procedure:

-

To a stirred suspension of sodium amide in anhydrous toluene under a nitrogen atmosphere, add a solution of (3,4-dimethoxyphenyl)acetonitrile in toluene dropwise at a temperature maintained between 20-30 °C.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete formation of the anion.

-

Cool the reaction mixture to 50-60 °C and add 2-bromopropane dropwise.

-

After the addition, maintain the reaction at reflux for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile as a pale yellow oil.[4]

-

Michael Addition to Ethyl Acrylate

The next step involves a Michael addition of the deprotonated 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile to an acrylate ester.[5]

Rationale: This conjugate addition is a reliable method for forming a new carbon-carbon bond at the β-position of an α,β-unsaturated carbonyl compound. The use of a strong, non-nucleophilic base is essential to generate the carbanion from the nitrile without competing with the Michael addition.

Experimental Protocol: Michael Addition

-

Materials:

-

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

-

Ethyl acrylate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Dilute hydrochloric acid

-

-

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere, add a solution of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile in ethanol dropwise at room temperature.

-

Stir the mixture for 30 minutes to ensure complete anion formation.

-

Add ethyl acrylate dropwise to the reaction mixture, maintaining the temperature below 30 °C.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Quench the reaction by adding dilute hydrochloric acid until the solution is neutral.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude ethyl 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate. This crude product is often used in the next step without further purification.

-

Hydrolysis to Racemic Verapamilic Acid

The final step in this stage is the hydrolysis of the ester to the corresponding carboxylic acid.

Rationale: Saponification using a strong base like sodium hydroxide is a standard method for ester hydrolysis. The subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Experimental Protocol: Hydrolysis

-

Materials:

-

Crude ethyl 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate

-

Sodium hydroxide (NaOH)

-

Ethanol/Water mixture

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid, which will cause the racemic Verapamilic Acid to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield racemic 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid.[6]

-

Stage 2: Chiral Resolution of Verapamilic Acid

The pivotal step in this stereospecific synthesis is the resolution of the racemic Verapamilic Acid to isolate the desired (S)-enantiomer. This is effectively achieved by diastereomeric salt formation with a chiral amine.

Rationale: The reaction of a racemic acid with a single enantiomer of a chiral base results in the formation of a pair of diastereomeric salts.[7] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. (S)-(-)-α-methylbenzylamine is a commonly used and effective resolving agent for this purpose.[3]

Caption: Chiral resolution of Verapamilic Acid.

Experimental Protocol: Chiral Resolution

-

Materials:

-

Racemic Verapamilic Acid

-

(S)-(-)-α-methylbenzylamine

-

Methanol

-

Dilute sodium hydroxide (NaOH) solution

-

Dilute hydrochloric acid (HCl) solution

-

-

Procedure:

-

Dissolve racemic Verapamilic Acid in hot methanol.

-

To this solution, add an equimolar amount of (S)-(-)-α-methylbenzylamine.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the diastereomeric salt. The salt of (S)-Verapamilic acid with (S)-(-)-α-methylbenzylamine is typically less soluble and will precipitate.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

To enhance the enantiomeric purity, the collected salt can be recrystallized from fresh methanol.

-

Suspend the purified diastereomeric salt in water and add dilute sodium hydroxide solution to liberate the free (S)-(-)-α-methylbenzylamine.

-

Extract the chiral amine with a suitable organic solvent (e.g., diethyl ether) for potential recycling.

-

Acidify the remaining aqueous layer with dilute hydrochloric acid to precipitate the enantiomerically pure this compound.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Stage 3: Conversion of this compound to (S)-Verapamil

The final stage involves the coupling of the resolved this compound with N-methylhomoveratrylamine, followed by the selective reduction of the resulting amide.

Amide Coupling

The formation of the amide bond between this compound and N-methylhomoveratrylamine is a critical step.

Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, a coupling agent is often employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[8] Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride.

Experimental Protocol: Amide Coupling

-

Materials:

-

Procedure (via Acid Chloride):

-

Suspend this compound in anhydrous DCM.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Slowly add thionyl chloride at 0 °C and then allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of N-methylhomoveratrylamine in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amide precursor.[12]

-

Selective Amide Reduction

The final transformation is the selective reduction of the tertiary amide to the corresponding tertiary amine, (S)-Verapamil.

Rationale: The reduction of amides to amines requires a powerful reducing agent. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are highly effective and selective for this transformation, often showing good functional group tolerance.[13] The mechanism involves the coordination of the Lewis acidic boron to the amide carbonyl oxygen, activating it for hydride delivery.[14]

Experimental Protocol: Selective Amide Reduction

-

Materials:

-

Crude amide precursor from the previous step

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Dilute hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

Dissolve the crude amide in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add the borane-THF complex solution dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and cautiously quench by the slow dropwise addition of methanol.

-

Add dilute hydrochloric acid and heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex.

-

Cool the mixture and make it basic by the addition of sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude (S)-Verapamil.

-

The crude product can be purified by column chromatography on silica gel to yield pure (S)-Verapamil.[3]

-

Data Summary

| Step | Key Reagents | Typical Yield | Purity/Enantiomeric Excess |

| Synthesis of Racemic Verapamilic Acid | NaNH₂, 2-Bromopropane, NaOEt, Ethyl Acrylate, NaOH | 60-70% (over 3 steps) | Racemic |

| Chiral Resolution | (S)-(-)-α-methylbenzylamine, Methanol | 35-45% (of theoretical S-enantiomer) | >99% ee (after recrystallization) |

| Amide Coupling | SOCl₂ or DCC, N-methylhomoveratrylamine | 85-95% | - |

| Selective Amide Reduction | BH₃·THF | 75-85% | >99% ee |

Conclusion

The stereospecific synthesis of (S)-Verapamil via the chiral resolution of Verapamilic Acid represents a practical and scalable approach for obtaining this therapeutically important enantiomer. This guide has outlined the key synthetic transformations, provided insights into the rationale behind the chosen methodologies, and presented detailed experimental protocols. By understanding and applying these principles, researchers and drug development professionals can efficiently produce enantiomerically pure (S)-Verapamil for further investigation and potential clinical application.

References

- Process for the preparation of n-methylhomoveratryl amine. (n.d.). Google Patents.

- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. (n.d.). Google Patents.

- New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine. (n.d.). Google Patents.

- Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile. (2014). Google Patents.

-

Michael Reaction. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]

-

Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 373–376. [Link]

-

Michael additions of amines to methyl acrylates promoted by microwave irradiation. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (n.d.). Organic Synthesis. Retrieved January 12, 2026, from [Link]

- New intermediates for the preparation of verapamil derivates. (n.d.). Google Patents.

- Process for the preparation of Verapamil hydrochloride. (n.d.). Google Patents.

-

Chiral resolution of (±)-α-methylbenzylamine. (2022). Chemistry Online. Retrieved January 12, 2026, from [Link]

- New intermediates for the preparation of verapamil derivates. (n.d.). Google Patents.

-

Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Patent No. - ResearchGate. (2013). Retrieved January 12, 2026, from [Link]

-

Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. (2023). RIAA UAEM. Retrieved January 12, 2026, from [Link]

-

Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved January 12, 2026, from [Link]

-

Borane & Borane Complexes. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]

-

Verapamil-impurities. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

- A process for the preparation of verapamil hydrochloride. (n.d.). Google Patents.

Sources

- 1. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile - Google Patents [patents.google.com]

- 5. Michael Reaction | NROChemistry [nrochemistry.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0142070B1 - Process for the preparation of n-methylhomoveratryl amine - Google Patents [patents.google.com]

- 10. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

- 11. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]

- 12. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]

- 13. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 14. organic-synthesis.com [organic-synthesis.com]

A Spectroscopic and Methodological Guide to (S)-(-)-Verapamilic Acid

This technical guide provides an in-depth exploration of the spectroscopic characteristics of (S)-(-)-Verapamilic Acid, a key chiral intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of directly published experimental spectra for this compound, this guide leverages spectral data from the closely related analogue, 3,4-dimethoxyphenylacetic acid (homoveratric acid), to provide a detailed predictive analysis. Furthermore, this guide outlines robust experimental protocols for the synthesis and spectroscopic analysis of the title compound, grounded in established chemical principles.

Introduction: The Significance of this compound

This compound, systematically named (S)-2-(3,4-dimethoxyphenyl)-3-methylbutanoic acid, is a chiral carboxylic acid of significant interest in medicinal chemistry. Its structural motif is a core component of various pharmacologically active molecules. The stereochemistry at the alpha-carbon is crucial for biological activity, making the characterization of the enantiomerically pure (S)-isomer essential. This guide serves as a comprehensive resource for understanding its spectroscopic signature and provides practical methodologies for its synthesis and analysis.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the known spectral properties of 3,4-dimethoxyphenylacetic acid and the expected influence of the α-isopropyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methoxy, methine, and isopropyl protons. The acidic proton of the carboxylic acid will also be present, typically as a broad singlet at a downfield chemical shift.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ar-H | 6.7-6.9 | m | 3H | Aromatic protons on the 3,4-dimethoxyphenyl ring. |

| -OCH₃ | ~3.8 | s | 6H | Two equivalent methoxy groups. |

| α-CH | ~3.5 | d | 1H | Methine proton at the chiral center, coupled to the isopropyl methine. |

| Isopropyl CH | ~2.3 | m | 1H | Methine proton of the isopropyl group. |

| Isopropyl CH₃ | ~0.9, ~0.7 | d, d | 6H | Diastereotopic methyl groups of the isopropyl substituent. |

| -COOH | >10 | br s | 1H | Carboxylic acid proton, chemical shift is concentration-dependent.[1][2] |

Causality Behind Predictions: The chemical shifts are extrapolated from the spectrum of 3,4-dimethoxyphenylacetic acid. The introduction of the isopropyl group at the α-position will cause a downfield shift of the α-proton compared to the α-methylene protons in the parent acid. The isopropyl methyl groups are diastereotopic due to the adjacent chiral center and are therefore expected to appear as two distinct doublets.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~175-180 | Carboxylic acid carbonyl carbon.[1] |

| Ar-C (quaternary) | ~148, ~147, ~130 | Aromatic carbons attached to oxygen and the alkyl chain. |

| Ar-CH | ~111, ~112, ~120 | Aromatic methine carbons. |

| -OCH₃ | ~55 | Methoxy carbons. |

| α-CH | ~50-55 | Alpha-carbon of the carboxylic acid. |

| Isopropyl CH | ~30-35 | Methine carbon of the isopropyl group. |

| Isopropyl CH₃ | ~18-22 | Diastereotopic methyl carbons of the isopropyl group. |

Expertise in Interpretation: The deshielding effect of the carboxylic acid group and the aromatic ring dictates the chemical shifts of the adjacent carbons. The carbonyl carbon is expected in the typical range for carboxylic acids.[1] The α-carbon's chemical shift is influenced by both the carboxyl and phenyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, Broad | Characteristic broad absorption due to hydrogen bonding.[3][4][5] |

| C-H (Aromatic) | 3100-3000 | Medium | Aromatic C-H stretching. |

| C-H (Aliphatic) | 2960-2850 | Medium | C-H stretching of the isopropyl and methine groups. |

| C=O (Carboxylic Acid) | 1720-1700 | Strong, Sharp | Carbonyl stretch, frequency can be influenced by hydrogen bonding.[3][4][5] |

| C=C (Aromatic) | 1600-1450 | Medium | Aromatic ring stretching vibrations. |

| C-O (Carboxylic Acid/Ether) | 1300-1000 | Strong | C-O stretching of the carboxylic acid and methoxy groups. |

Trustworthiness of Data: The broad O-H stretch and the strong C=O stretch are definitive markers for a carboxylic acid functional group. The exact positions can vary with sample preparation (e.g., solid vs. solution).[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 224 | [M]⁺• | Molecular ion peak. |

| 179 | [M - COOH]⁺ | Loss of the carboxyl group. |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic cleavage, a common fragmentation for this type of structure. |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation. |

Mechanistic Insights: The fragmentation of carboxylic acids in EI-MS often involves the loss of the carboxyl group.[8][9] Alpha-cleavage, leading to the loss of the isopropyl group, and benzylic cleavage are also expected fragmentation pathways. The molecular ion peak for aliphatic carboxylic acids can sometimes be weak or absent.[8][10]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis and Chiral Resolution

A plausible route to enantiomerically pure this compound involves the synthesis of the racemic acid followed by chiral resolution.

Diagram 1: Proposed Synthesis and Resolution Workflow

Caption: Workflow for the synthesis and chiral resolution of this compound.

Protocol 3.1.1: Synthesis of Racemic 2-(3,4-dimethoxyphenyl)-3-methylbutanoic Acid

-

Preparation: To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Deprotonation: Add a solution of 3,4-dimethoxyphenylacetic acid in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the dianion.

-

Alkylation: Add 2-iodopropane to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction with water and acidify with aqueous HCl. Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 3.1.2: Chiral Resolution [11][12][13]

-

Salt Formation: Dissolve the racemic verapamilic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine.

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts.

-

Isolation: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

-

Liberation of the Free Acid: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched verapamilic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. The enantiomeric excess can be determined by chiral HPLC.

Spectroscopic Analysis Protocols

Diagram 2: Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of a chemical sample.

Protocol 3.2.1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and multiplicities. Assign the chemical shifts in the ¹³C NMR spectrum.

Protocol 3.2.2: IR Spectroscopy (ATR Method) [6]

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

Protocol 3.2.3: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a standard electron impact energy (e.g., 70 eV).

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of this compound, a molecule of considerable interest in synthetic and medicinal chemistry. By leveraging data from structurally related compounds, this guide offers a robust framework for the identification and characterization of this chiral intermediate. The detailed experimental protocols for synthesis and analysis are designed to be both informative and practical for researchers in the field. As with any predictive analysis, experimental verification is paramount, and this guide provides the foundational knowledge to undertake such studies with confidence.

References

-

Brookes, M. H., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 352-355. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Google Patents. (1998).

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

De La-Roche, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]

-

Wikipedia. (n.d.). Chiral resolution. [Link]

-

Madhavan, P., et al. (2011). A Validated LC Method for the Determination of Chiral Purity of (S)-2-azido-3-methylbutanoic acid: A key Raw material of Valganciclovir hydrochloride. Journal of Chemical and Pharmaceutical Research, 3(4), 22-28. [Link]

-

Anderson, J. C., et al. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. [Link]

-

Ranatunge, R. R., et al. (2006). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 47(6), 1344-1353. [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

chemeurope.com. (n.d.). Chiral resolution. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Kálai, T., et al. (2010). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorganic & medicinal chemistry, 18(1), 135–143. [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dihydroxyphenylacetic acid. [Link]

-

Organic Syntheses. (n.d.). homoveratric acid. [Link]

-

Chan, A., et al. (2010). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Organic letters, 12(16), 3502–3505. [Link]

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). International Journal of Science and Research (IJSR). [Link]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. youtube.com [youtube.com]

- 10. whitman.edu [whitman.edu]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. Chiral_resolution [chemeurope.com]

- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

An In-depth Technical Guide to the Stereochemistry of (S)-(-)-Verapamilic Acid

<

Introduction: The Stereochemical Imperative in Verapamil's Pharmacology

Verapamil, a cornerstone in the management of cardiovascular disorders, is a calcium channel blocker administered as a racemic mixture.[1][2] However, its therapeutic action is predominantly governed by one of its enantiomers. The (S)-enantiomer is recognized as being approximately 20 times more potent in its calcium channel blocking activity than the (R)-enantiomer.[1] This stark difference in pharmacological activity underscores the critical importance of stereochemistry in drug design and development. The synthesis of enantiomerically pure (S)-Verapamil hinges on the availability of a key chiral building block: (S)-(-)-Verapamilic Acid, chemically known as (S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid.[3][4][5] This guide provides a comprehensive technical overview of the stereochemical considerations, synthesis, and analysis of this pivotal intermediate for researchers and drug development professionals.

Physicochemical and Stereochemical Properties

Verapamilic acid is a chiral carboxylic acid possessing a quaternary stereocenter. The presence of this stereocenter gives rise to two enantiomers, this compound and (R)-(+)-Verapamilic Acid. The stereochemical integrity of this center is paramount as it is preserved through subsequent synthetic steps to yield the final active pharmaceutical ingredient.[3][5]

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃NO₄ | PubChem |

| Molecular Weight | 305.37 g/mol | PubChem |

| Appearance | Solid | General Knowledge |

| Chirality | Quaternary Stereocenter | [3][5] |

Strategies for Obtaining Enantiomerically Pure this compound

Two primary strategies are employed to obtain the desired (S)-enantiomer of Verapamilic Acid: asymmetric synthesis and chiral resolution of the racemic mixture.

-

Asymmetric Synthesis: This "bottom-up" approach involves the use of chiral catalysts or auxiliaries to directly synthesize the (S)-enantiomer with high enantiomeric excess. Methods like enantioselective Heck arylation and rhodium-catalyzed allylic alkylation have been explored for the synthesis of verapamil and its precursors, aiming to establish the crucial quaternary stereocenter early in the synthetic route.[6][7][8] While elegant, these methods can require specialized catalysts and stringent reaction conditions.

-

Chiral Resolution: This remains a widely practiced and scalable method for separating the enantiomers of racemic verapamilic acid.[3][5][9] The process involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a chiral amine.[9][10] The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[9]

Experimental Protocol: Chiral Resolution of (±)-Verapamilic Acid

This section details a robust, field-proven protocol for the chiral resolution of racemic verapamilic acid using a chiral amine as the resolving agent. The choice of resolving agent is critical; cinchona alkaloids and their derivatives, such as cinchonidine, are often effective for resolving chiral acids due to their rigid structures and multiple interaction points (hydrogen bonding, ionic, and steric interactions) that lead to efficient chiral recognition.[11][12][13][14][15]

Principle of Diastereomeric Salt Formation: The acidic carboxyl group of verapamilic acid reacts with a basic chiral amine to form a pair of diastereomeric salts: (R/S)-Acid + (S)-Base → (R)-Acid·(S)-Base + (S)-Acid·(S)-Base

These diastereomers have different solubilities, allowing the less soluble salt to crystallize out of solution preferentially.

Step-by-Step Protocol

-

Diastereomeric Salt Formation:

-

Dissolve racemic verapamilic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture).

-

Add an equimolar amount of the chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine or a cinchonidine derivative).

-

Heat the mixture to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

-

-

Liberation of the Enantiopure Acid:

-

Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the carboxylic acid and break the salt.

-

Separate the organic layer containing the free this compound.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched acid.

-

Workflow for Chiral Resolution

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Analytical Techniques for Stereochemical Characterization